molecular formula C16H30N2O2 B1457198 tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1061682-96-9

tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B1457198
CAS RN: 1061682-96-9
M. Wt: 282.42 g/mol
InChI Key: NNLMVXHZYAFNCO-UHFFFAOYSA-N
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Description

Tert-butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄N₂O₂ . Its average mass is approximately 240.34 Da . The compound exhibits a spirocyclic structure, containing a diazaspiro ring system. The tert-butyl group at the 8-position enhances its stability and influences its properties .

Scientific Research Applications

  • Supramolecular Arrangements : This compound is used in the preparation of cyclohexane-5-spirohydantoin derivatives, which are significant for their supramolecular arrangements. These arrangements are influenced by the substituents on the cyclohexane ring, and crystallographic analysis reveals insights into the molecular and crystal structures of these compounds (Graus et al., 2010).

  • NMR Spectroscopy : The relative configuration of diazaspiro[4.5]decanes, which include derivatives of tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate, has been studied using 13C, 15N, and 17O NMR spectroscopy. This research provides valuable information about the stereochemistry of these compounds (Guerrero-Alvarez et al., 2004).

  • Conformational Analysis for Peptide Synthesis : It's used in the synthesis and conformational analysis of spirolactams, which serve as conformationally restricted pseudopeptides. This is particularly important in the context of peptide synthesis, where these compounds act as constrained surrogates for certain dipeptides (Fernandez et al., 2002).

  • Reaction Pathways in Synthesis : The compound is involved in reactions that lead to the synthesis of biologically active heterocyclic compounds, demonstrating its utility in organic synthesis and the development of new drugs (Moskalenko & Boev, 2012).

  • Flexible Synthesis of Spiroacetals : It plays a role in the synthesis of enantiomerically pure spiroacetals, illustrating its application in creating complex organic structures that have potential uses in various chemical industries (Schwartz et al., 2005).

properties

IUPAC Name

tert-butyl 2-propan-2-yl-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-13(2)18-11-8-16(12-18)6-9-17(10-7-16)14(19)20-15(3,4)5/h13H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLMVXHZYAFNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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